2-Methyl-3-oxobutan-2-yl thiocyanate
Description
2-Methyl-3-oxobutan-2-yl thiocyanate is a thiocyanate derivative featuring a branched ketone backbone (3-oxobutan-2-yl) substituted with a methyl group and a thiocyanate (-SCN) functional group. Thiocyanates are known for their versatility in organic synthesis, coordination chemistry, and biochemical applications due to the reactivity of the -SCN group . The ketone moiety in the structure may enhance its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions, similar to other oxo-containing thiocyanate derivatives .
Properties
CAS No. |
85829-79-4 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6(2,3)9-4-7/h1-3H3 |
InChI Key |
IRKPTVMKHBIMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Thiocyanate-Containing Compounds
*Hypothetical molecular weight calculated based on structural formula.
Research Findings and Limitations
- Antibody Avidity : Ammonium thiocyanate’s role in quantifying antibody avidity (linear correlation: r = -0.88) suggests that organic thiocyanates like this compound could be tailored for similar biochemical studies .
- Thermodynamic Properties : Sodium thiocyanate’s use in refrigeration highlights the importance of -SCN’s solubility and thermal stability, which may vary in organic thiocyanates due to structural bulk .
- Synthetic Utility : Thiadiazole derivatives (e.g., 7h) demonstrate the -SCN group’s versatility in forming heterocycles, a reactivity likely shared by the target compound .
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